molecular formula C9H6N4O2 B12527397 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 652133-69-2

4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12527397
CAS No.: 652133-69-2
M. Wt: 202.17 g/mol
InChI Key: RTXPOJDPYQVQKS-UHFFFAOYSA-N
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Description

4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃), which is known for its high reactivity. The compound’s structure includes an isoindole core, which is a bicyclic structure containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione typically involves the introduction of an azido group to a pre-formed isoindole structure. One common method is the nucleophilic substitution reaction where a halogenated precursor reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle the highly reactive azido group.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions

Major Products

    Reduction: Formation of 2-methyl-1H-isoindole-1,3(2H)-dione

    Cycloaddition: Formation of triazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in bioconjugation techniques due to the reactivity of the azido group.

    Medicine: Could be explored for drug development, particularly in the synthesis of bioactive compounds.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-2-methyl-1H-isoindole-1,3(2H)-dione largely depends on the specific reactions it undergoes. The azido group is highly reactive and can form covalent bonds with various molecular targets. In cycloaddition reactions, it forms stable triazole rings, which can be used to link different molecules together.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-1H-isoindole-1,3(2H)-dione: Lacks the methyl group at the 2-position.

    2-Methyl-1H-isoindole-1,3(2H)-dione: Lacks the azido group.

    4-Azido-2-methyl-1H-pyrrole-1,3(2H)-dione: Similar structure but with a pyrrole core instead of an isoindole core.

Properties

CAS No.

652133-69-2

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

4-azido-2-methylisoindole-1,3-dione

InChI

InChI=1S/C9H6N4O2/c1-13-8(14)5-3-2-4-6(11-12-10)7(5)9(13)15/h2-4H,1H3

InChI Key

RTXPOJDPYQVQKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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